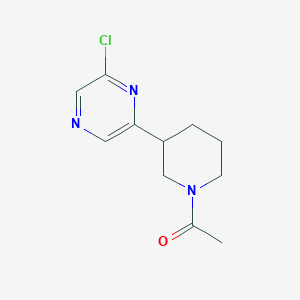

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-[3-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-3-9(7-15)10-5-13-6-11(12)14-10/h5-6,9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYMNZZXFAJFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the 6-Chloropyrazin-2-yl Intermediate

The 6-chloropyrazine moiety is typically prepared by chlorination of pyrazine derivatives. Common reagents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), which selectively chlorinate the pyrazine ring at the 6-position under controlled conditions. The reaction is usually conducted in an inert atmosphere to prevent side reactions.

Preparation of the Piperidine Derivative

The piperidine ring is synthesized separately, often by cyclization of appropriate amino alcohol or amino acid precursors. Alternatively, commercially available piperidine derivatives can be used as starting materials.

Coupling Reaction: Formation of the Piperidinyl-Pyrazine Linkage

The key step involves nucleophilic substitution or coupling between the piperidine derivative and the chloropyrazine intermediate. This is typically performed using a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). The base deprotonates the piperidine nitrogen, enabling nucleophilic attack on the chloropyrazine, displacing the chlorine atom and forming the C-N bond.

Introduction of the Ethanone Group (Acylation)

The final functionalization step is the acylation of the piperidine nitrogen with an ethanone group. This is commonly achieved by reacting the intermediate with acetyl chloride or acetic anhydride under mild conditions, often in the presence of a base such as triethylamine to scavenge the released hydrogen chloride. The reaction is typically carried out at low temperature to avoid over-acylation or decomposition.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of pyrazine | Thionyl chloride or PCl5 | Inert solvent | 0–50 °C | 2–6 hours | 70–85 | Inert atmosphere to prevent side reactions |

| Piperidine ring formation | Cyclization or commercial sourcing | Various | Varies | Varies | 80–95 | Purity affects downstream coupling |

| Coupling reaction | Sodium hydride, DMF | DMF | 20–60 °C | 4–12 hours | 60–75 | Anhydrous conditions critical |

| Acylation (ethanone addition) | Acetyl chloride, triethylamine | Dichloromethane | 0–25 °C | 1–3 hours | 70–80 | Controlled addition to avoid side products |

Analytical Data Supporting Preparation

- NMR Spectroscopy: Proton NMR confirms the presence of characteristic signals for the pyrazine protons, piperidine ring, and the methyl group of the ethanone moiety.

- Mass Spectrometry: Electrospray ionization (ESI) mass spectra typically show the molecular ion peak corresponding to the protonated molecule at m/z 240 (M+H)+.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) is used to assess purity, typically achieving >95% after purification.

Research Findings and Optimization

- The use of sodium hydride in DMF for the coupling step is critical for achieving good yields and selectivity.

- Chlorination of pyrazine must be carefully controlled to avoid over-chlorination or degradation.

- Acylation conditions require optimization of temperature and stoichiometry to maximize yield and minimize side reactions.

- Continuous flow synthesis techniques have been explored to improve reproducibility and scalability, offering better control over reaction times and temperatures.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Solvents | Reaction Type | Critical Parameters | Typical Yield (%) |

|---|---|---|---|---|---|

| Pyrazine chlorination | Thionyl chloride, PCl5 | Inert organic solvent | Electrophilic substitution | Temperature control, inert atmosphere | 70–85 |

| Piperidine synthesis | Amino precursors or commercial | Variable | Cyclization or procurement | Purity of starting material | 80–95 |

| Coupling reaction | Sodium hydride, DMF | DMF | Nucleophilic substitution | Anhydrous conditions, base strength | 60–75 |

| Acylation (ethanone group) | Acetyl chloride, triethylamine | Dichloromethane | Acylation | Temperature, stoichiometry | 70–80 |

Análisis De Reacciones Químicas

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone exhibits anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study demonstrated a dose-dependent reduction in cell viability in breast cancer cells treated with this compound, highlighting its role in cancer therapeutics .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it has shown promise in reducing neuronal damage and improving cognitive functions. This effect is attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress in neural tissues .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include chloropyrazine derivatives and piperidine, which undergo various transformations to yield the final product. The synthesis pathway can be summarized as follows:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | N-Alkylation | Chloropyrazine + Piperidine | Base, solvent |

| 2 | Acetylation | Intermediate + Acetic Anhydride | Heat |

| 3 | Purification | Crystallization or Chromatography | Solvent system |

Therapeutic Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .

Case Study: Antimicrobial Testing

A comprehensive study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing that the compound exhibits significant antibacterial activity with MIC values comparable to standard antibiotics.

Mecanismo De Acción

The mechanism of action of 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazine moiety is known to interact with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Analog 1: 1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone (CAS: 1316223-57-0)

- Structure : Replaces the pyrazine ring with a pyridine ring; chlorine is positioned at the 6th carbon of pyridine instead of pyrazine.

- Synthesis : Prepared via alkylation of piperidine with a chloropyridine-methyl intermediate (similar to methods in and ).

- The methylene linker between piperidine and pyridine introduces conformational flexibility compared to the direct pyrazine-piperidine bond in the target compound.

Analog 2: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

- Structure : Features a tetrazole ring instead of pyrazine, with aryl substituents (e.g., phenyl, substituted phenyl) ().

- Synthesis : Involves sequential reactions of aryl anilines with sodium azide, chloroacetyl chloride, and piperidine.

- Key Differences :

- Tetrazole rings are more polar and may enhance solubility but reduce membrane permeability.

- The absence of chlorine reduces steric and electronic effects compared to the target compound.

Analog 3: 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone

- Structure : Substitutes pyrazine with a 3,5-dinitrophenyl group ().

- Amide bond isomerization studies revealed an energy barrier of 67 kJ/mol for conformational interconversion, suggesting higher rigidity than the target compound.

Physicochemical Properties

Stability and Conformational Analysis

- The target compound’s pyrazine ring may confer greater metabolic stability compared to pyridine analogs due to aromatic electron deficiency.

- Analog 3’s isomerization study () highlights the importance of substituent bulk in conformational dynamics. The 6-chloro group in the target compound may restrict rotation, enhancing binding specificity.

Actividad Biológica

The compound 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone , a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, backed by diverse sources.

Chemical Structure

The chemical structure of this compound is characterized by a piperidine ring substituted with a chloropyrazine moiety. This structural configuration is crucial for its biological activity.

Anticancer Properties

Recent studies indicate that piperidine derivatives, including this compound, exhibit significant anticancer properties. Research has shown that such compounds can induce apoptosis in various cancer cell lines. For instance, a derivative demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . The mechanism involves the inhibition of IKKb, a key regulator in NF-κB signaling pathways associated with cancer progression .

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective effects. Compounds similar to this compound have shown promise in treating neurodegenerative diseases like Alzheimer's. They inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology . This dual inhibition mechanism not only enhances cholinergic transmission but also exhibits antioxidant properties that protect neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound's ability to inhibit AChE and BuChE contributes to its potential as a therapeutic agent for cognitive disorders.

- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it demonstrates potential as an anticancer agent.

- Modulation of Signaling Pathways : The inhibition of IKKb affects NF-κB signaling, which is crucial for cell survival and proliferation in cancer contexts .

Study 1: Anticancer Activity

A study published in MDPI highlighted the anticancer efficacy of piperidine derivatives. The compound was tested against various cancer cell lines, showing promising results in apoptosis induction and cytotoxicity when compared to standard treatments .

Study 2: Neuroprotective Properties

Research focusing on piperidine analogs indicated their potential in treating Alzheimer's disease through dual inhibition mechanisms. These compounds not only enhance cognitive function but also provide neuroprotection through antioxidant activities .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone, and which coupling reagents are typically employed?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-chloropyrazine-2-carboxylic acid derivatives with piperidine intermediates. For example:

- Amide Coupling: Use carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) at room temperature .

- Peptide Coupling Reagents: HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in anhydrous DMF with triethylamine (NEt₃) as a base, achieving yields >70% .

Key Considerations:

- Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Protection of reactive groups (e.g., amines) to avoid side reactions.

Basic: How is the structural confirmation of this compound validated in academic research?

Methodological Answer:

Structural elucidation relies on:

- X-ray Crystallography: Provides absolute configuration and bond-length data. For example, piperazine derivatives are crystallized in monoclinic systems (space group P2₁/c) with R-factors <0.1 .

- Spectroscopic Techniques:

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .

- Waste Management: Collect organic waste separately in labeled containers; collaborate with certified waste disposal services to prevent environmental contamination .

- Emergency Measures: In case of skin contact, wash with soap/water for 15 minutes; consult a physician if irritation persists .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

Optimization strategies include:

- Solvent Screening: Test DCM vs. THF for solubility and reactivity. Polar solvents may stabilize transition states in SN2 reactions.

- Catalyst Loading: Adjust DMAP or HOBt concentrations (e.g., 0.1–1.0 equivalents) to balance cost and efficiency .

- Temperature Control: Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .

Example Workflow:

Screen 3–5 solvents under reflux conditions.

Use design-of-experiment (DoE) software to model reagent ratios.

Validate purity via HPLC (e.g., >95% by area normalization).

Advanced: How should researchers address discrepancies in spectral data during structural characterization?

Methodological Answer:

- Cross-Validation: Compare NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian).

- Crystallographic Refinement: If X-ray data shows disorder (e.g., in piperidine ring conformers), apply SHELXL refinement with isotropic displacement parameters .

- Contamination Checks: Run LC-MS to detect impurities (e.g., unreacted starting materials) that may skew spectral interpretations .

Advanced: What strategies are effective in designing analogs to probe biological activity while maintaining stability?

Methodological Answer:

- Bioisosteric Replacement: Substitute the chloropyrazine ring with trifluoromethylpyridines (enhances metabolic stability) .

- Piperidine Modifications: Introduce methyl or hydroxyl groups to alter lipophilicity (logP) and blood-brain barrier permeability .

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase inhibitors) .

Case Study: Aryl piperazine analogs with 3-chloro-5-(trifluoromethyl)pyridine showed 10-fold higher potency in enzyme assays compared to parent compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.